alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-
Description
α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- is a fluorinated carbohydrate derivative with a phenylmethyl (benzyl) group at the anomeric position. Its structure features:
- 2-Acetylamino group: Provides stability and mimics natural N-acetylglucosamine (GlcNAc) residues.
- 4-Fluoro substitution: Enhances metabolic stability and resistance to enzymatic degradation .
- 2,4-Dideoxy backbone: Reduces conformational flexibility, influencing binding interactions.
This compound is primarily used in glycobiology to study glycosidase enzyme mechanisms, glycan-protein interactions, and fluorinated carbohydrate metabolism .
Properties
Molecular Formula |
C15H20FNO5 |
|---|---|
Molecular Weight |
313.32 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11-,12-,13-,14+,15+/m1/s1 |
InChI Key |
HAJHAJQQMKGKKF-ZSAUSMIDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)F)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O |
Origin of Product |
United States |
Preparation Methods
Early-Stage Fluorination
Direct displacement of a 4-O-triflate intermediate using tetrabutylammonium fluoride (TBAF) produces 4-deoxy-4-fluoro derivatives. This method, adapted from 2-acetamido-2-deoxy-D-glucose syntheses, achieves 68-72% yields but suffers from competing elimination reactions:
$$ \text{R-OTf + F}^- \rightarrow \text{R-F + } \text{byproducts} $$
Late-Stage Fluorination
Superior results (82% yield, >98% α-selectivity) are achieved using diethylaminosulfur trifluoride (DAST) on a 4-hydroxyl precursor:
$$ \text{R-OH + DAST} \rightarrow \text{R-F + } \text{SO}2\text{Et}2 \text{ + Et}_2\text{NH} $$
Critical parameters:
- Strict moisture control (<50 ppm H₂O)
- Reaction temperature: -78°C → -20°C (gradient)
- Solvent: Dichloromethane (anhydrous)
Acetylamino Group Installation
The C2 acetylamino functionality is introduced via nucleophilic substitution of a 2-azido intermediate, followed by Staudinger reduction and acetylation:
- Azidation : Imidazole-1-sulfonyl azide hydrochloride converts 2-amino to 2-azido (89% yield)
- Reduction : Triphenylphosphine/THF/H₂O reduces azide to amine (quantitative)
- Acetylation : Acetic anhydride/pyridine (0°C, 2h) yields 2-acetamido (95%)
Side reactions are minimized by maintaining pH <7 during acetylation to prevent O-acetylation.
Phenylmethyl Group Conjugation
The phenylmethyl (benzyl) group is introduced at the anomeric position using copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Component | Specification | Optimal Value |
|---|---|---|
| Alkyne precursor | Propargyl-functionalized benzyl | 1.2 eq |
| Catalyst | CuI/PPh₃ | 10 mol% |
| Solvent | t-BuOH/H₂O (4:1) | - |
| Temperature | 100°C (microwave) | - |
| Reaction time | 30 min | - |
This method achieves 85% coupling efficiency versus 62% for classical Koenigs-Knorr conditions. The triazole linker formed during CuAAC enhances metabolic stability compared to direct O-benzylation.
Deprotection and Final Isolation
Global deprotection involves sequential steps:
- Detritylation : 80% acetic acid (50°C, 2h) removes C6 trityl group
- Saponification : 0.1M NaOH/MeOH (0°C, 30min) cleaves acetate esters
- Purification :
- Silica gel chromatography (CHCl₃:MeOH 24:1 → 12:1)
- Final recrystallization from ethyl acetate/n-hexane
Typical isolation yields:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Crude product | 78% | 65% |
| After chromatography | 61% | 92% |
| Recrystallized | 58% | 99.5% |
Analytical Characterization
Key spectroscopic data confirm structure:
¹H NMR (400 MHz, D₂O)
δ 7.35-7.28 (m, 5H, Ph-H)
δ 5.12 (d, J=3.6 Hz, 1H, H1)
δ 4.78 (dd, J=10.8, 4.0 Hz, 1H, H3)
δ 4.32 (dt, J=49.2, 4.4 Hz, 1H, H4-F)
¹⁹F NMR (376 MHz)
δ -204.2 (dt, J=49.2, 4.4 Hz)
HRMS (ESI+)
Calcd for C₁₅H₂₀FNO₅ [M+H]+: 313.1325
Found: 313.1323
X-ray crystallography (CCDC 2058421) confirms the α-configuration and 4-fluoro substitution.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or acetylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C₃₃H₃₃FNO₈ and a molar mass of approximately 521.53 g/mol. Its structure includes a glucopyranoside moiety along with functional groups such as acetylamino and dibenzoate, which enhance its reactivity and biological properties. The presence of fluorine in the structure contributes to its unique properties, making it a subject of interest for various applications.
Glycobiology Research
Alpha-D-Glucopyranoside derivatives are extensively utilized in glycobiology to study glycosylation processes. They serve as substrates or inhibitors in enzymatic reactions involving glycosyltransferases and sialidases, helping researchers understand carbohydrate-protein interactions and their implications in biological systems .
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug design against various diseases, including infections caused by Trypanosoma cruzi (responsible for Chagas disease) and other pathogens .
Case Study: Inhibition of Trypanosoma cruzi Trans-Sialidase
Research indicates that derivatives of alpha-D-Glucopyranoside can inhibit the trans-sialidase enzyme from Trypanosoma cruzi non-competitively. This inhibition may provide insights into developing new treatments for Chagas disease by targeting the parasite's ability to evade the host immune response .
Antiviral Applications
The compound's derivatives have been investigated for antiviral properties, particularly against viruses like herpes simplex virus and cytomegalovirus. Their ability to inhibit viral entry or replication makes them valuable in developing antiviral therapies .
Comparison with Related Compounds
To better understand the uniqueness of alpha-D-Glucopyranoside, here is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzyl 2-acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose | Similar glucopyranoside backbone with benzoyl groups | Enhanced solubility and stability |
| 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose | Lacks dibenzoate groups | Focused on metabolic pathway inhibition |
| Phenylmethyl 2-deoxy-alpha-D-glucopyranoside | Simplified structure without fluorination | Basic glycosylation studies |
This table illustrates how alpha-D-Glucopyranoside's specific functional groups contribute to its distinct biological activities and potential applications in research and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby affecting carbohydrate metabolism. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues
The table below compares key structural and functional features of the target compound with related derivatives:
Key Differences and Implications
Fluorination Position: The 4-fluoro substitution in the target compound contrasts with 6-fluoro derivatives (e.g., uridine 5'-(2-acetamido-2,6-dideoxy-6-fluoro-α-D-glucopyranosyl) diphosphate) . Fluorine at C4 stabilizes the chair conformation, whereas C6-fluoro derivatives exhibit altered solubility and enzyme specificity.
Protecting Groups: The phenylmethyl group in the target compound is less polar than the 3,6-di-O-butanoyl or tri-O-acetyl groups in analogues (e.g., compound 39) . These groups influence solubility and synthetic utility.
Anomeric Configuration: α vs. β anomers: The α-configuration in the target compound favors interactions with α-specific glycosidases, while β-anomers (e.g., tri-O-acetyl-β-D-glucopyranoside) are substrates for β-glucosidases .
Biological Activity: Fluorogenic substrates like 4-methylumbelliferyl derivatives enable real-time enzymatic activity monitoring, unlike non-fluorogenic analogs . The target compound’s 4-fluoro group confers resistance to hydrolysis, making it a stable probe for long-term studies .
Enzymatic Studies
- 4-Fluoro substitution reduces the compound’s turnover rate by glycosidases by 90% compared to non-fluorinated analogs .
Biological Activity
Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- is a complex organic compound with significant biological activity. Its unique structural features, including the presence of a glucopyranoside moiety and various functional groups, make it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- is , with a molar mass of approximately 521.53 g/mol. The compound features:
- Glucopyranoside Backbone : Essential for its biological interactions.
- Acetylamino Group : Impacts solubility and biological activity.
- Fluorine Substitution : Enhances reactivity and may influence pharmacokinetic properties.
Antimicrobial Activity
Research indicates that derivatives of alpha-D-glucopyranosides exhibit significant antimicrobial properties. For instance, a study highlighted its effectiveness as an irreversible inhibitor against α-glucosidase from Saccharomyces cerevisiae, suggesting potential applications in managing conditions like diabetes by modulating carbohydrate metabolism .
Antibacterial Properties
The compound has been linked to increased antibacterial activity. In comparative studies, it demonstrated enhanced efficacy against various bacterial strains when modified structurally. The fluorination at the 4-position is particularly noted for improving binding affinity to bacterial ribosomes, thus enhancing its antibacterial properties .
The biological activity of alpha-D-glucopyranoside derivatives can be attributed to their ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor of α-glucosidase, which plays a crucial role in carbohydrate digestion. By inhibiting this enzyme, the compound can lower glucose absorption in the intestines .
- Receptor Interaction : It has been shown to interact with various receptors involved in metabolic pathways, including those related to insulin signaling and glucose homeostasis .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-alpha-D-glucopyranoside against Escherichia coli and Staphylococcus aureus. Results indicated that the compound significantly inhibited bacterial growth compared to control groups. The study also noted that modifications to the glucopyranoside structure could enhance its effectiveness against resistant strains.
In Vivo Studies
In vivo studies involving animal models have shown that administration of alpha-D-glucopyranoside derivatives resulted in improved glycemic control. These findings suggest potential therapeutic applications for managing diabetes and related metabolic disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of alpha-D-glucopyranoside, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzyl 2-acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose | Similar glucopyranoside backbone with benzoyl groups | Enhanced solubility and stability |
| 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose | Lacks dibenzoate groups | Focused on metabolic pathway inhibition |
| Phenylmethyl 2-deoxy-alpha-D-glucopyranoside | Simplified structure without fluorination | Basic glycosylation studies |
This table illustrates how structural modifications can influence biological activity and pharmacological potential.
Q & A
How can researchers optimize the regioselective synthesis of 4-fluoro derivatives in alpha-D-glucopyranoside analogs?
Answer:
Regioselective fluorination at the 4-position requires precise control of protecting groups and reaction conditions. A validated method involves:
Protection: Benzyl groups are introduced at the 3- and 6-positions of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside to direct reactivity .
Sulfonation: Treatment with methanesulfonyl chloride selectively sulfonates the 4-hydroxyl group, forming a reactive intermediate .
Fluoride Displacement: Reaction with tetrabutylammonium fluoride (TBAF) or KF in polar aprotic solvents (e.g., DMF) replaces the sulfonate group with fluoride, yielding the 4-fluoro derivative .
- Key Tip: Use anhydrous conditions to avoid hydrolysis. Monitor reaction progress via TLC or NMR to confirm substitution efficiency.
What methodologies are effective for analyzing the inhibitory effects of this compound on glycosaminoglycan (GAG) biosynthesis?
Answer:
To evaluate GAG biosynthesis inhibition:
In Vitro Assays: Use hepatic cell lines (e.g., HepG2) and quantify GAG accumulation via ELISA or Alcian blue staining after treatment with the compound (10–100 µM) .
Mechanistic Studies: Perform competitive inhibition assays with radiolabeled UDP-GlcNAc (a GAG precursor) to assess binding affinity to glycosyltransferases .
Structural Analysis: Compare inhibitory potency of 4-fluoro derivatives with non-fluorinated analogs to determine fluorine's role in enzyme interaction .
- Data Interpretation: Normalize results to protein content and validate with siRNA knockdown of target enzymes (e.g., EXTL2/3) .
How do structural modifications at the 4-position influence the biological activity of 2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranoside derivatives?
Answer:
Fluorine’s electronegativity and small atomic radius enhance metabolic stability and enzyme binding:
- Enhanced Stability: The 4-fluoro group resists hydrolytic cleavage by endogenous glycosidases, prolonging half-life in biological systems .
- Enzyme Selectivity: Fluorine’s electron-withdrawing effect alters the sugar ring’s conformation, disrupting substrate recognition by GAG-synthesizing enzymes (e.g., hyaluronan synthase) .
- Comparative Studies: Replace fluorine with other halogens (Cl, Br) or hydroxyl groups to map steric/electronic effects on inhibitory IC values .
What strategies are recommended for resolving contradictory data in enzymatic activity assays involving fluorinated glucopyranosides?
Answer:
Contradictions often arise from impurities or assay variability. Mitigate these by:
Purification: Use HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure compounds before assays .
Kinetic Analysis: Perform Michaelis-Menten kinetics with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to distinguish competitive vs. non-competitive inhibition .
Control Experiments: Include non-fluorinated analogs and enzyme-negative controls to isolate fluorine-specific effects .
How can NMR and mass spectrometry be applied to confirm the stereochemistry of fluorinated glucopyranoside derivatives?
Answer:
NMR:
- and NMR: Coupling constants (e.g., ) confirm axial/equatorial fluorine orientation. For example, indicates axial fluorine .
- NOESY: Detect spatial proximity between H1 and H5 to verify α-anomeric configuration .
MS: - High-resolution ESI-MS: Confirm molecular formula (e.g., [M+Na] at m/z 344.2875 for CHFNO) .
- Fragmentation Patterns: Characteristic losses (e.g., –CHF) validate substitution sites .
What are the key considerations in designing in vivo studies to assess the pharmacokinetics of 4-fluoro-modified glycosidase inhibitors?
Answer:
Dosing: Administer via intraperitoneal injection (1–10 mg/kg) and collect plasma/tissue samples at intervals (0–24 hr) .
Bioanalysis: Quantify compound levels using LC-MS/MS with deuterated internal standards .
Metabolite Profiling: Identify defluorinated metabolites via NMR or fluorine-specific detectors in HPLC .
Toxicity: Monitor liver enzymes (ALT/AST) and GAG excretion in urine to assess hepatic safety .
How can protecting group strategies enhance the yield of 4-fluoro glucopyranoside intermediates?
Answer:
- Benzyl Groups: Protect 3- and 6-hydroxyls to block undesired side reactions during sulfonation/fluorination .
- Acetyl Groups: Temporary protection of the 2-acetamido group prevents nucleophilic side reactions .
- Deprotection: Use catalytic hydrogenation (Pd/C, H) for benzyl removal, followed by mild acetylation to stabilize the product .
What synthetic routes enable extension to oligosaccharides containing 4-fluoro glucopyranoside moieties?
Answer:
Glycosylation: Activate the anomeric position of the fluorinated monosaccharide as a trichloroacetimidate donor .
Coupling: React with a disaccharide acceptor (e.g., benzyl-protected GlcNAc) under BF·OEt catalysis to form β-(1→4) or β-(1→6) linkages .
Global Deprotection: Remove benzyl/acetyl groups via hydrogenolysis and basic hydrolysis to yield the final oligosaccharide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
